molecular formula C17H22N10O6 B13847321 Acyclovir Formacetal Dimer

Acyclovir Formacetal Dimer

Cat. No.: B13847321
M. Wt: 462.4 g/mol
InChI Key: XTMSEDMEGQGBFI-UHFFFAOYSA-N
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Description

Acyclovir Formacetal Dimer is a derivative of acyclovir, a well-known antiviral drug. Acyclovir itself is a guanine nucleoside analogue that is widely used to treat infections caused by herpes viruses, including herpes simplex virus and varicella-zoster virus . The formacetal dimer variant of acyclovir is a more complex molecule, designed to enhance the properties of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Formacetal Dimer involves the formation of a dimeric structure through the linkage of two acyclovir molecules via a formacetal bridge. This process typically involves the following steps:

    Protection of Functional Groups: The hydroxyl groups of acyclovir are protected using suitable protecting groups.

    Formation of Formacetal Linkage: The protected acyclovir molecules are then reacted with a formacetal-forming reagent under acidic or basic conditions to form the dimer.

    Deprotection: The protecting groups are removed to yield the final this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acyclovir Formacetal Dimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Acyclovir Formacetal Dimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acyclovir Formacetal Dimer is similar to that of acyclovir. It involves the following steps:

Comparison with Similar Compounds

    Acyclovir: The parent compound, widely used as an antiviral drug.

    Ganciclovir: Another guanine nucleoside analogue with similar antiviral properties.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness: Acyclovir Formacetal Dimer is unique due to its dimeric structure, which may enhance its antiviral properties and stability compared to the parent compound .

Properties

Molecular Formula

C17H22N10O6

Molecular Weight

462.4 g/mol

IUPAC Name

2-amino-9-[2-[2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)methoxy]ethoxymethoxy]ethoxymethyl]-1H-purin-6-one

InChI

InChI=1S/C17H22N10O6/c18-16-23-12-10(14(28)25-16)21-9(22-12)5-30-1-3-32-8-33-4-2-31-7-27-6-20-11-13(27)24-17(19)26-15(11)29/h6H,1-5,7-8H2,(H3,19,24,26,29)(H4,18,21,22,23,25,28)

InChI Key

XTMSEDMEGQGBFI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COCCOCOCCOCC3=NC4=C(N3)C(=O)NC(=N4)N)N=C(NC2=O)N

Origin of Product

United States

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